REACTION_SMILES
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[C:1]([Si:2]([CH3:3])([CH3:4])[O:6][c:7]1[cH:8][cH:9][c:10]([C:13]2=[CH:14][CH2:15][C:16](=[O:19])[CH2:17][CH2:18]2)[cH:11][cH:12]1)([CH3:5])([CH3:20])[CH3:21].[CH2:23]([N+:24]([CH2:25][CH2:26][CH2:27][CH3:28])([CH2:29][CH2:30][CH2:31][CH3:32])[CH2:33][CH2:34][CH2:35][CH3:36])[CH2:37][CH2:38][CH3:39].[CH2:40]1[O:41][CH2:42][CH2:43][CH2:44]1.[F-:22]>>[OH:6][c:7]1[cH:8][cH:9][c:10]([C:13]2=[CH:14][CH2:15][C:16](=[O:19])[CH2:17][CH2:18]2)[cH:11][cH:12]1
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Name
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CC(C)(C)[Si](C)(C)Oc1ccc(C2=CCC(=O)CC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Oc1ccc(C2=CCC(=O)CC2)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Type
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product
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Smiles
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O=C1CC=C(c2ccc(O)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |